molecular formula C8H11ClFN3O2S B1378641 2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride CAS No. 1423034-26-7

2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride

Cat. No.: B1378641
CAS No.: 1423034-26-7
M. Wt: 267.71 g/mol
InChI Key: CNRHPFNJCWIBNS-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1423034-26-7 . It has a molecular weight of 267.71 and its IUPAC name is N-(2,2-diaminovinyl)-4-fluorobenzenesulfonamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FN3O2S.ClH/c9-6-1-3-7(4-2-6)15(13,14)12-5-8(10)11;/h1-5,12H,10-11H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s molecular weight is 267.71 .

Scientific Research Applications

Antitumor Activity

Sulfonamide derivatives, including compounds related to 2-(4-fluorobenzenesulfonamido)ethanimidamide hydrochloride, have been investigated for their potential antitumor activities. A study focusing on sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard highlighted the synthesis and evaluation of several compounds for their antitumor efficacy and toxicity. One compound demonstrated high antitumor activity with a therapeutic index of 47.55, indicating its potential as a potent antitumor agent with low toxicity. These findings suggest that sulfonamide derivatives, through thoughtful chemical modification, can serve as promising candidates for cancer therapy (Huang, Lin, & Huang, 2001).

Enzyme Inhibition Studies

Another area of interest is the interaction of sulfonamide compounds with enzymes. For instance, the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases I and II has been thoroughly studied through nuclear magnetic resonance spectroscopy. These studies have provided insights into the stoichiometry, exchange processes, and structural reorganization of the enzyme upon inhibitor binding. Such research underscores the utility of sulfonamide derivatives in probing enzyme mechanisms and designing inhibitors with potential therapeutic applications (Dugad & Gerig, 1988).

Synthesis of Fluorinated Compounds

Sulfonamide-based reagents have been employed in the synthesis of fluorinated compounds, leveraging their reactivity for selective fluorination reactions. Enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide is a notable example, facilitating the synthesis of enantiomerically pure fluorothalidomide. This approach illustrates the versatility of sulfonamide derivatives in synthetic organic chemistry, particularly in the construction of fluorinated molecules with potential pharmaceutical value (Yamamoto et al., 2011).

Corrosion Inhibition Studies

Research has also explored the use of piperidine derivatives, including those with sulfonamide groups, as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been applied to predict the adsorption and inhibition properties of these compounds. Such studies contribute to our understanding of how sulfonamide derivatives can be designed and applied to protect metals from corrosion, highlighting their potential in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O2S.ClH/c9-6-1-3-7(4-2-6)15(13,14)12-5-8(10)11;/h1-4,12H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRHPFNJCWIBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-26-7
Record name 2-(4-fluorobenzenesulfonamido)ethanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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